molecular formula C10H18N4O B2784889 1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol CAS No. 1496375-40-6

1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol

Cat. No.: B2784889
CAS No.: 1496375-40-6
M. Wt: 210.281
InChI Key: BKSKDPSUAHSMSD-UHFFFAOYSA-N
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Description

1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol is a chemical compound that features both imidazole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol typically involves the reaction of 1-(1H-imidazol-1-yl)propan-2-ol with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the piperazine ring.

Major Products

    Oxidation: Formation of 1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-one.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the piperazine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-imidazol-1-yl)-2-(piperazin-1-yl)ethanol: Similar structure but with a shorter carbon chain.

    1-(1H-imidazol-1-yl)-4-(piperazin-1-yl)butan-2-ol: Similar structure but with a longer carbon chain.

Uniqueness

1-(1H-imidazol-1-yl)-3-(piperazin-1-yl)propan-2-ol is unique due to its specific balance of hydrophilic and hydrophobic properties, which can influence its interaction with biological systems and its potential as a pharmaceutical agent.

Properties

IUPAC Name

1-imidazol-1-yl-3-piperazin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c15-10(8-14-6-3-12-9-14)7-13-4-1-11-2-5-13/h3,6,9-11,15H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSKDPSUAHSMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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